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Compound of Interest

Compound Name:
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-

yl)acetic acid

CAS No.: 1249613-07-7

Cat. No.: B571497

Get Quote

Executive Summary: The Privileged Scaffold
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry due to its distinct

electronic profile, high dipole moment, and rigidity.[1] Unlike its 1,2,3-triazole isomer (often a

product of "click" chemistry), the 1,2,4-triazole is historically the cornerstone of antifungal

therapeutics (the "azoles") and an emerging pharmacophore in oncology.

This guide dissects the molecular mechanics of the 1,2,4-triazole ring, moving beyond basic

descriptions to the causal relationships between specific substitutions and biological efficacy.[2]

We focus on two primary therapeutic axes: Lanosterol 14α-demethylase (CYP51) inhibition

(antifungal) and Kinase/Tubulin modulation (anticancer).

Chemical Architecture & Tautomerism
To design effective ligands, one must first understand the dynamic nature of the core ring. The

1,2,4-triazole exists in two dominant tautomeric forms: 1H and 4H.[1]

1H-form: Generally more stable in solution.
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4H-form: Often the biologically active conformer in metal coordination events (e.g., heme

binding).

Critical Design Rule: Substitution at the N1 position locks the tautomer, preventing

interconversion and fixing the orientation of the N2 and N4 lone pairs. This "locking" is the first

step in rational SAR design.

SAR Mechanics: The Causality of Potency
Antifungal Axis: CYP51 Inhibition
The primary mechanism of antifungal azoles (e.g., Fluconazole, Voriconazole) is the depletion

of ergosterol via inhibition of CYP51.

The Warhead (N4 Position): The un-substituted nitrogen at position 4 (in N1-substituted

derivatives) acts as a Lewis base. It coordinates perpendicularly to the heme iron (

) in the CYP51 active site.

SAR Insight: Steric bulk around N4 destroys activity. This position must remain accessible.

The Linker (N1 Position): Usually a methylene or ethyl linker connecting to a halogenated

phenyl ring.

SAR Insight: The 2,4-difluorophenyl or 2,4-dichlorophenyl moiety is critical. The halogens

occupy a hydrophobic pocket and, more importantly, withdraw electrons from the phenyl

ring, preventing metabolic oxidation.

The "Tail" (C3/C5 Positions): These positions determine spectrum and pharmacokinetics.

Trend: Long lipophilic tails (e.g., in Itraconazole) interact with the access channel of the

enzyme, improving potency against resistant strains but reducing water solubility.

Anticancer Axis: Kinase & Tubulin Modulation
In oncology, the 1,2,4-triazole often serves as a bioisostere for amide or urea linkages,

functioning as a hinge-binder in kinases.
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C3-Thiol/Thione Derivatives: Introduction of a sulfur atom at C3 (forming 1,2,4-triazole-3-

thiones) often enhances cytotoxicity against breast (MCF-7) and lung (A549) cancer lines.

Schiff Bases: C3-linked Schiff bases (

) show high affinity for tubulin, inhibiting polymerization similar to colchicine.

Visualization: SAR Logic & Mechanism[2]
Figure 1: General Pharmacophore & SAR Logic
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Caption: Functional dissection of the 1,2,4-triazole ring. N4 is the primary "warhead" for

metalloenzyme targets, while N1 and C3 govern bioavailability and target selectivity.

Experimental Protocols
Synthesis: Microwave-Assisted Pellizzari Reaction
The Pellizzari reaction is the classical route to 3,5-disubstituted-1,2,4-triazoles.[3] Traditional

heating (200°C) often degrades sensitive substrates. The microwave-assisted modification is

the modern standard for high-throughput SAR generation.

Reagents:

Carboxylic acid hydrazide (1.0 eq)
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Amide / Thioamide (1.0 eq)

Solvent: n-Butanol (high boiling point, polar)

Protocol:

Preparation: In a 10 mL microwave vial, dissolve the hydrazide and amide in n-Butanol (3-5

mL).

Irradiation: Seal the vial. Set microwave reactor (e.g., Monowave) to 150°C with a hold time

of 20-30 minutes. (Pressure will rise; ensure vial is rated for >10 bar).

Work-up: Cool to room temperature. The product often precipitates directly.

Purification: Filter the solid. Wash with cold ethanol. If no precipitate forms, evaporate

solvent and recrystallize from Ethanol/Water (8:2).

Validation: Confirm structure via 1H-NMR (look for disappearance of hydrazide -NH2

protons).

Biological Evaluation: Antifungal Susceptibility (CLSI
M27-A3)
This protocol validates the N4-heme interaction efficacy.

Workflow:

Inoculum: Prepare Candida albicans suspension adjusted to

to

cells/mL in RPMI 1640 medium.

Plating: Use 96-well microtiter plates. Dispense 100 µL of inoculum per well.

Treatment: Add 100 µL of test compound (dissolved in DMSO, serial dilutions from 64 to

0.125 µg/mL). Control: Fluconazole.[4][5]

Incubation: 35°C for 24-48 hours.
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Readout: Determine Minimum Inhibitory Concentration (MIC) visually or

spectrophotometrically (OD 530 nm). MIC is the lowest concentration showing 80% inhibition

compared to growth control.

Comparative Data: Recent SAR Trends
The following table summarizes recent data comparing novel 1,2,4-triazole derivatives against

standard-of-care drugs. Note the impact of the C3-linker modifications.
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Compound
ID

Core
Modificatio
n

Target
Organism/C
ell

Activity
(IC50 / MIC)

Reference
Standard

Insight

AN5

4-

(substituted)p

iperazine at

C3

C. albicans
MIC: 0.5

µg/mL

Fluconazole

(0.5 µg/mL)

Piperazine

tail mimics

the long

chain of

Itraconazole,

improving

binding.

6h

Carboxamide

fragment at

C3

P. piricola
EC50: 13.1

µg/mL

Mefentrifluco

nazole (39.5

µg/mL)

Amide linker

provides

additional H-

bond points

in the active

site.

5c
Letrozole-like

hybrid

MCF-7

(Breast

Cancer)

IC50: 3.14

µM

Letrozole

(0.03 µM)

Shows

promise as

an aromatase

inhibitor;

requires

further

lipophilic

optimization.

HB5
Mefenamic

acid hybrid

HepG2 (Liver

Cancer)

High

Selectivity
Doxorubicin

Induces

apoptosis via

EGFR

tyrosine

kinase

inhibition.[6]

Mechanism of Action: CYP51 Binding
Figure 2: CYP51 Inhibition Pathway
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Caption: Mechanistic blockade of ergosterol biosynthesis.[7] The 1,2,4-triazole nitrogen (N4)

binds the heme iron, preventing the oxidation of lanosterol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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